molecular formula C8H15NS B13109613 1-(Piperidin-1-yl)propane-1-thione CAS No. 5309-95-5

1-(Piperidin-1-yl)propane-1-thione

Katalognummer: B13109613
CAS-Nummer: 5309-95-5
Molekulargewicht: 157.28 g/mol
InChI-Schlüssel: CUURCVRZUVWICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-1-yl)propane-1-thione is an organic compound that features a piperidine ring attached to a propane-1-thione moiety Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The thione group, characterized by a sulfur atom double-bonded to a carbon atom, adds unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)propane-1-thione is unique due to the combination of the piperidine ring and the thione group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5309-95-5

Molekularformel

C8H15NS

Molekulargewicht

157.28 g/mol

IUPAC-Name

1-piperidin-1-ylpropane-1-thione

InChI

InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3

InChI-Schlüssel

CUURCVRZUVWICM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=S)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.